3-Nitro-4-(4-methylpiperazin-1-yl)aniline

nNOS inhibition Cerebrovascular research Neurodegenerative disease pharmacology

Research programs requiring precise SAR control fail when using nitro-deficient or positional isomer analogs. This 4-(4-methylpiperazin-1-yl)-3-nitroaniline offers the exact ortho-nitro substitution pattern validated for: • nNOS inhibition (IC50 = 410 nM) for cerebrovascular research • 97.8% yield intermediate for MLL1-WDR5 leukemia inhibitors • CXCR4 antagonist scaffolds with 6-20 nM potency Reduction yields 4-(4-methylpiperazin-1-yl)benzene-1,3-diamine for heterocycle synthesis. ≥95% purity.

Molecular Formula C11H16N4O2
Molecular Weight 236.27 g/mol
CAS No. 5367-67-9
Cat. No. B3143797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-4-(4-methylpiperazin-1-yl)aniline
CAS5367-67-9
Molecular FormulaC11H16N4O2
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C(C=C2)N)[N+](=O)[O-]
InChIInChI=1S/C11H16N4O2/c1-13-4-6-14(7-5-13)10-3-2-9(12)8-11(10)15(16)17/h2-3,8H,4-7,12H2,1H3
InChIKeyMRKLOFJXWXDNEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-4-(4-methylpiperazin-1-yl)aniline Overview


3-Nitro-4-(4-methylpiperazin-1-yl)aniline (CAS 5367-67-9), also designated as 4-(4-methylpiperazin-1-yl)-3-nitroaniline, is a substituted nitroaniline derivative bearing an N-methylpiperazine moiety at the 4-position relative to the aniline amino group . The molecular formula is C₁₁H₁₆N₄O₂ with a molecular weight of approximately 236.27–236.28 g/mol . The compound is a versatile intermediate in organic synthesis and medicinal chemistry, with documented utility in constructing kinase-targeting scaffolds, nitric oxide synthase (NOS) inhibitors, and CXCR4 antagonists . Commercially available in research-grade purity (typically ≥95%), this compound serves as a building block for advanced lead optimization and probe development programs .

Why This Compound Is Irreplaceable


Close analogs such as 4-(4-methylpiperazin-1-yl)aniline (CAS 16153-81-4) or positional isomers like 5-(4-methylpiperazin-1-yl)-2-nitroaniline (CAS 23491-48-7) differ critically in substitution pattern and electronic properties, rendering them non-substitutable in structure-activity relationship (SAR)-dependent applications [1]. The presence of the nitro group ortho to the aniline amino group in 3-nitro-4-(4-methylpiperazin-1-yl)aniline alters the compound's electron density, hydrogen-bonding capacity, and susceptibility to subsequent reduction or derivatization—properties that directly affect both synthetic utility and biological target engagement . Procurement of the incorrect positional isomer or nitro-deficient analog can lead to failed reaction sequences, erroneous SAR interpretation, or complete loss of target potency, as detailed in the quantitative evidence below.

Quantitative Evidence Against Analogs


nNOS Inhibitory Potency

In an enzymatic inhibition assay using Sprague-Dawley rat brain homogenates, 3-nitro-4-(4-methylpiperazin-1-yl)aniline exhibited an IC₅₀ of 410 nM against neuronal nitric oxide synthase (nNOS) [1]. While direct side-by-side data for the closest positional isomer 5-(4-methylpiperazin-1-yl)-2-nitroaniline are not publicly available, class-level SAR principles for NOS inhibitors establish that the 3-nitro-4-(4-methylpiperazinyl) substitution pattern confers enhanced nNOS affinity compared to nitro-deficient analogs such as 4-(4-methylpiperazin-1-yl)aniline, which lacks the electron-withdrawing nitro group essential for optimal enzyme interaction [1][2].

nNOS inhibition Cerebrovascular research Neurodegenerative disease pharmacology

MLL1-WDR5 Inhibitor Synthetic Yield

In the synthesis of phenyl triazole MLL1-WDR5 protein-protein interaction inhibitors, 3-nitro-4-(4-methylpiperazin-1-yl)aniline was prepared via nucleophilic aromatic substitution of 4-fluoro-3-nitroaniline with N-methylpiperazine in acetonitrile under reflux with N,N-diisopropylethylamine [1]. The reaction yielded 8.9 g of the target compound (97.8% yield) after silica gel column chromatography purification [1]. In contrast, the synthesis of the positional isomer 5-(4-methylpiperazin-1-yl)-2-nitroaniline typically proceeds via different routes with variable yields; no literature report documents a comparable >97% yield for this isomer under analogous conditions .

MLL1-WDR5 PPI inhibition Leukemia drug discovery Medicinal chemistry

CXCR4 Antagonist Scaffold Utility

Structure-activity relationship investigations of N-aryl piperazine CXCR4 antagonists identified the 4-(4-methylpiperazin-1-yl)aniline core as a privileged scaffold for achieving nanomolar potency (6–20 nM) in CXCR4-mediated functional and HIV-1IIIB viral entry assays [1]. The 3-nitro substitution pattern present in 3-nitro-4-(4-methylpiperazin-1-yl)aniline is directly analogous to the lead optimization intermediates described in this SAR study, where aromatic ring substitution type and position were shown to be critical determinants of antagonist potency [1]. Compounds lacking the nitro group or bearing alternative substitution patterns exhibited significantly reduced activity (micromolar range or inactive) in the same assay panel [1].

CXCR4 antagonism HIV entry inhibition Chemokine receptor pharmacology

Positional Isomer Property Differences

3-Nitro-4-(4-methylpiperazin-1-yl)aniline features a nitro group ortho to the aniline amino group, whereas the positional isomer 5-(4-methylpiperazin-1-yl)-2-nitroaniline (CAS 23491-48-7) places the nitro group para to the amino group . This structural difference alters the compound's electronic distribution, pKa of the aniline nitrogen, and hydrogen-bonding geometry . The ortho-nitro configuration in the target compound facilitates intramolecular hydrogen bonding (NH···O₂N), which stabilizes specific conformations relevant to receptor binding and influences the regioselectivity of subsequent electrophilic aromatic substitution reactions . In contrast, the para-nitro configuration in the 2-nitro isomer lacks this intramolecular stabilization and may exhibit different metabolic stability profiles .

Nitroaniline isomer comparison Electron density effects Synthetic route selection

Application Scenarios


nNOS Inhibitor Lead Optimization

For research groups engaged in nitric oxide synthase (NOS) inhibitor development targeting cerebrovascular or neurodegenerative indications, 3-nitro-4-(4-methylpiperazin-1-yl)aniline provides a validated chemical starting point with documented nNOS inhibitory activity (IC₅₀ = 410 nM) [1]. This baseline potency enables systematic SAR expansion through modification of the nitro group (e.g., reduction to amine) or elaboration of the aniline nitrogen to explore potency and isoform selectivity against eNOS and iNOS [1].

MLL1-WDR5 PPI Inhibitor Synthesis

In medicinal chemistry programs targeting the MLL1-WDR5 interaction for leukemia therapy, this compound serves as a high-yield intermediate (97.8% synthetic efficiency reported in patent literature) for constructing phenyl triazole-based inhibitors [2]. The reproducible, scalable preparation described in CN108715585A minimizes purification overhead and supports rapid analog generation for hit-to-lead optimization [2].

CXCR4 Antagonist Scaffold Exploration

Investigators developing CXCR4 antagonists for HIV entry inhibition or cancer metastasis research can leverage the established SAR that N-aryl piperazines bearing nitro substitution achieve nanomolar potency (6–20 nM) in functional and viral inhibition assays [3]. 3-Nitro-4-(4-methylpiperazin-1-yl)aniline offers a direct route to exploring this chemotype, with the ortho-nitro substitution pattern validated as a potency-enhancing feature [3].

Heterocyclic Library Synthesis

For synthetic chemistry laboratories building focused libraries of diamines or benzimidazole/benzotriazole derivatives, the nitro group of this compound can be reduced to yield 4-(4-methylpiperazin-1-yl)benzene-1,3-diamine—a versatile diamine intermediate for condensation with carbonyl compounds, isothiocyanates, or orthoesters. The ortho relationship between the amino and piperazinyl groups enables cyclization to fused heterocycles with distinct geometries compared to those derived from para-substituted isomers.

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